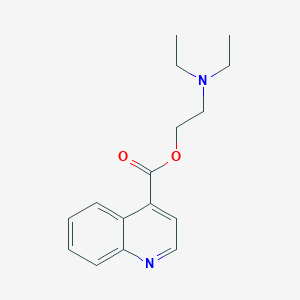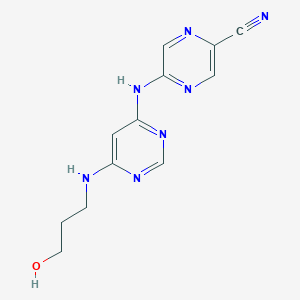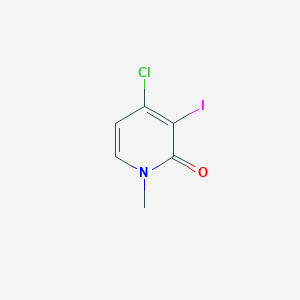![molecular formula C13H14N6O B11851123 4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)
4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
The synthesis of 4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methoxyamine hydrochloride in the presence of a base such as sodium methoxide. The reaction is usually carried out under reflux conditions in a solvent like butanol .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents used in these reactions include sodium methoxide, m-chloroperbenzoic acid, and butanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent and its ability to inhibit protein kinases.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidines, such as:
4-Aminopyrido[2,3-d]pyrimidin-5-one: Known for its phosphatidylinositol 3-kinase (PI3K) inhibitory activity.
2-Arylaminopyrido[2,3-d]pyrimidin-7-ones: These compounds inhibit protein tyrosine kinases and have potential therapeutic applications.
Compared to these compounds, 4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is unique due to its specific substitution pattern and its potential for selective kinase inhibition.
Properties
Molecular Formula |
C13H14N6O |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
4-imino-1-(2-methoxy-5-methylphenyl)pyrazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C13H14N6O/c1-8-3-4-11(20-2)10(5-8)19-13-9(6-17-19)12(14)18(15)7-16-13/h3-7,14H,15H2,1-2H3 |
InChI Key |
GPZBAQJQEWQHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=N)N(C=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine](/img/structure/B11851070.png)
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)









